EB-47

Description

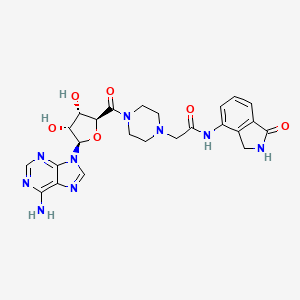

Structure

3D Structure

Properties

Molecular Formula |

C24H27N9O6 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |

InChI |

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1 |

InChI Key |

DDFLFKTXUWPNMV-UAKAABGRSA-N |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |

Synonyms |

5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride EB-47 |

Origin of Product |

United States |

Foundational & Exploratory

EB-47's Mechanism of Action in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of EB-47, a non-clinical poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, in the context of DNA repair. This compound offers a unique paradigm in PARP inhibition, moving beyond simple catalytic inhibition to induce a potent "trapping" of PARP1 at sites of DNA damage. This guide will delve into the allosteric modulation responsible for this effect, present the quantitative data supporting this mechanism, and provide an overview of the key experimental protocols used in its characterization.

Introduction: PARP1 Inhibition and the Unique Role of this compound

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR), acting as a first responder to single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] These PAR chains serve as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[2]

PARP inhibitors (PARPi) have emerged as a significant class of anti-cancer therapeutics, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2] While all PARPi bind to the catalytic site of PARP1 to prevent PAR synthesis, they exhibit a range of potencies in killing cancer cells. This variation is largely attributed to their differential ability to "trap" PARP1 on DNA.[2] this compound is a potent, albeit non-clinical, PARP1 inhibitor that exemplifies this trapping mechanism through a distinct allosteric effect.[2][3]

The Core Mechanism: Allosteric Pro-Retention of PARP1

The primary mechanism of action of this compound is the induction of a pro-retention allostery in PARP1.[3] Unlike some clinical PARP inhibitors that may even facilitate the release of PARP1 from DNA, this compound actively enhances its retention.[3] This process can be broken down into the following steps:

-

Binding to the Catalytic Domain: Like other PARP inhibitors, this compound binds to the nicotinamide adenine dinucleotide (NAD+) binding pocket within the catalytic domain of PARP1.[2]

-

Induction of Allosteric Changes: The binding of this compound triggers a conformational change that propagates through the protein to its DNA-binding domains (the zinc finger domains).[3][4] This allosteric communication strengthens the interaction between these domains and the DNA at the site of a single-strand break.[4]

-

Stabilization of the PARP1-DNA Complex: This enhanced interaction significantly stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA.[5] This trapping prevents the recruitment of downstream repair factors and creates a physical obstruction that can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks.[2]

This potent trapping mechanism is what distinguishes this compound and similar "Type I" PARP inhibitors.[4]

Quantitative Data on this compound's Effect on PARP1

The pro-retention effect of this compound has been quantified in several preclinical studies. The following table summarizes key findings:

| Parameter | Effect of this compound | Experimental Technique | Reference |

| PARP1 Retention on SSB-DNA | Noticeable increase (~15% or more) | Single-molecule assays | [3] |

| PARP1-DNA Binding Affinity | Large increase | Surface Plasmon Resonance (SPR) | [4] |

| PARP1 Dissociation Rate (koff) | Slower dissociation from DNA | Surface Plasmon Resonance (SPR) | [4] |

| PARP1 Affinity to Undamaged Nucleosome Core Particles (NCPs) | Significantly increased | Correlative optical tweezers and fluorescence microscopy | [5] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on sophisticated biophysical techniques. Below are detailed overviews of the methodologies employed.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Single-molecule FRET is a powerful technique to probe the conformational dynamics of biomolecules and their complexes. In the context of PARP1 and this compound, it can be used to directly observe the kinking of DNA upon PARP1 binding and the effect of the inhibitor on the stability of this complex.

Methodology:

-

DNA Substrate Preparation: A DNA oligonucleotide containing a single-strand break is synthesized. A FRET donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) are positioned on either side of the break. The distance between the fluorophores is such that in a linear DNA conformation, FRET efficiency is low. Upon PARP1 binding and kinking of the DNA, the fluorophores are brought closer, resulting in a high FRET efficiency.

-

Immobilization: The fluorescently labeled DNA is immobilized on a passivated glass surface for total internal reflection fluorescence (TIRF) microscopy.

-

Data Acquisition: Purified PARP1 is introduced into the flow cell, with and without this compound. The fluorescence of individual molecules is recorded over time.

-

Analysis: The FRET efficiency for each molecule is calculated. The dwell times of PARP1 on the DNA in the high-FRET (kinked) state are determined in the presence and absence of this compound. An increased dwell time in the presence of this compound indicates stabilization of the trapped complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is ideal for quantifying the binding affinity and the association and dissociation rates of PARP1 to DNA.

Methodology:

-

Sensor Chip Preparation: A streptavidin-coated SPR sensor chip is used. A biotinylated DNA oligonucleotide containing a single-strand break is immobilized on the chip surface.

-

Binding Assay: Purified PARP1 is flowed over the sensor chip at various concentrations. The binding of PARP1 to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: After the association phase, a buffer is flowed over the chip to measure the dissociation of PARP1 from the DNA.

-

Effect of this compound: The experiment is repeated with the co-injection of a constant concentration of this compound with the various concentrations of PARP1.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the binding curves to a kinetic model. The equilibrium dissociation constant (KD) is calculated as koff/kon. A lower koff and KD in the presence of this compound indicates a more stable complex and higher affinity, respectively.

Conclusion and Future Perspectives

This compound serves as a critical research tool for understanding the mechanism of PARP1 trapping. Its ability to induce a pro-retention allosteric state in PARP1 highlights a key therapeutic strategy for enhancing the efficacy of PARP inhibitors. While this compound itself has not progressed to clinical trials, potentially due to issues with cell permeability, the insights gained from its mechanism of action are invaluable.[2] The development of cell-permeable compounds that can replicate the potent allosteric trapping mechanism of this compound could lead to a new generation of highly effective PARP1 inhibitors for cancer therapy. Future research should focus on designing such molecules and further elucidating the structural basis of this allosteric modulation to refine the design of next-generation PARP inhibitors.

References

EB-47: A Comprehensive Technical Guide to a Potent PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EB-47, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document covers its chemical structure, mechanism of action, and key experimental data, and provides detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.

Core Chemical Structure and Properties

This compound, with the IUPAC name 2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a small molecule inhibitor belonging to the class of adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H27N9O6 | PubChem |

| Molecular Weight | 537.5 g/mol | PubChem |

| CAS Number | 366454-36-6 | MedChemExpress |

| SMILES String | Nc1ncnc2n(cnc12)[C@@H]3O--INVALID-LINK--[C@H]3O">C@@HC(=O)N4CCN(CC4)CC(=O)Nc5cccc6C(=O)NCc56 | Sigma-Aldrich |

| InChI Key | DDFLFKTXUWPNMV-UAKAABGRSA-N | Sigma-Aldrich |

| Solubility | Soluble to 5 mM in water with gentle warming and to 50 mM in DMSO.[1] | R&D Systems |

Mechanism of Action: A NAD+ Mimetic Targeting PARP-1

This compound functions as a potent and selective inhibitor of PARP-1, also known as ARTD-1.[2][3] Its mechanism of action is centered on its ability to mimic the endogenous substrate of PARP-1, nicotinamide adenine dinucleotide (NAD+).[2][3] The structure of this compound allows it to bind to the NAD+ binding site of the PARP-1 enzyme, extending from the nicotinamide to the adenosine subsite.[3] This competitive inhibition prevents PARP-1 from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation.

PARP-1 plays a critical role in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting PARP-1, this compound disrupts this crucial repair process.

The inhibition of PARP-1 by this compound leads to the accumulation of unrepaired single-strand DNA breaks. During DNA replication, these breaks can be converted into more lethal double-strand breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a key strategy in cancer therapy.

Quantitative Data

The inhibitory activity of this compound has been quantified against several enzymes, highlighting its potency and selectivity for PARP-1.

| Target Enzyme | IC50 Value | Notes |

| PARP-1 / ARTD-1 | 45 nM | Potent and selective inhibition.[1][2][3] |

| ARTD5 (Tankyrase 1) | 410 nM | Modest potency.[2][3] |

| CdPARP | 0.86 µM | Inhibition of Clostridioides difficile PARP.[2] |

| HsPARP | 1.0 µM | Inhibition of Homo sapiens PARP.[2] |

In vivo studies have demonstrated the efficacy of this compound in preclinical models:

| In Vivo Model | Effect of this compound |

| Rat transient middle cerebral arterial occlusion | Reduces infarct volume.[1] |

| Cardiac reperfusion model | Reduces infarct volume.[1] |

| Mouse embryo implantation | Decreases the number of embryo implantation sites and blastocysts at day 5 (at a concentration of 2 µM).[3] |

Experimental Protocols

PARP-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to determine the IC50 of this compound.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., histone H1)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

-

NAD+

-

This compound (dissolved in DMSO)

-

Developing solution (containing a fluorescent probe that reacts with a product of the PARP reaction)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and recombinant PARP-1 enzyme in each well of the 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding NAD+ to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the developing solution according to the manufacturer's instructions.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular PARP-1 Trapping Assay

This protocol is designed to assess the ability of this compound to "trap" PARP-1 on chromatin, a key mechanism of action for some PARP inhibitors.

Materials:

-

Human cancer cell line (e.g., HeLa or a BRCA-deficient line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Lysis buffer (e.g., RIPA buffer)

-

Subcellular fractionation kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against PARP-1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.

-

In the final 30 minutes of treatment, expose the cells to a DNA damaging agent (e.g., 0.01% MMS) to induce PARP-1 recruitment to chromatin.

-

Wash the cells with PBS and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.

-

Lyse the chromatin-bound fraction and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting using a primary antibody against PARP-1 to detect the amount of PARP-1 trapped on the chromatin.

-

Quantify the band intensities to determine the dose-dependent effect of this compound on PARP-1 trapping.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP-1 inhibitors.

Caption: PARP-1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of this compound.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of EB-47

This guide provides a comprehensive overview of the potent Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, EB-47. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this molecule. The following sections detail the quantitative data available for this compound, in-depth experimental protocols for its in vivo evaluation, and the core signaling pathways it modulates.

Data Presentation: Properties of this compound

This compound is a potent and selective inhibitor of PARP-1, also known as ARTD-1.[1] The following table summarizes its key quantitative properties.

| Parameter | Value | Reference |

| IC50 (PARP-1) | 45 nM | [1] |

| IC50 (ARTD5/Tankyrase 1) | 410 nM | [1] |

| IC50 (CdPARP) | 0.86 µM | [1] |

| IC50 (HsPARP) | 1.0 µM | [1] |

| Molecular Weight | 610.45 g/mol | [2] |

| Formula | C24H27N9O6·2HCl | [2] |

| Solubility | Up to 5 mM in water (with gentle warming), Up to 50 mM in DMSO | [2] |

| Purity | ≥98% | [2] |

| CAS Number | 1190332-25-2 | [2] |

Experimental Protocols

This compound has been evaluated in vivo for its neuroprotective and cardioprotective effects.[2] The following are detailed methodologies for the key experiments cited.

In Vivo Model: Rat Transient Middle Cerebral Artery Occlusion (tMCAO)

This model is used to induce ischemic stroke and assess the neuroprotective effects of compounds like this compound.

1. Animal Preparation:

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Monitoring: Continuously monitor body temperature, heart rate, and respiration throughout the surgical procedure. Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

-

Place the anesthetized rat in a supine position and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissue and vagus nerve.

-

Ligate the distal end of the ECA and place a temporary ligature around the proximal ECA.

-

Place a temporary ligature around the CCA.

-

Make a small incision in the ECA between the ligatures.

-

Insert a silicone-coated monofilament (e.g., 4-0 nylon suture) through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 60 to 120 minutes.

-

After the occlusion period, withdraw the monofilament to allow for reperfusion of the MCA territory.

-

Close the incision and allow the animal to recover from anesthesia.

3. Outcome Assessment:

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-reperfusion using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours post-reperfusion), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software. This compound administration would be expected to reduce the infarct volume.[2]

In Vivo Model: Rat Cardiac Ischemia-Reperfusion Injury

This model is employed to evaluate the cardioprotective effects of therapeutic agents.

1. Animal Preparation:

-

Species: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, i.p.) and place it on a heating pad to maintain body temperature.[3]

-

Ventilation: Intubate the trachea and provide mechanical ventilation.

2. Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.[3]

-

Identify the left anterior descending (LAD) coronary artery.

-

Pass a suture (e.g., 6-0 silk) under the LAD and create a snare by passing the ends of the suture through a small piece of tubing.

-

Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by observing blanching of the myocardium. The ischemic period is typically 30 minutes.

-

After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium. The reperfusion period is typically 2 to 24 hours.[3][4]

3. Outcome Assessment:

-

Infarct Size Measurement: At the end of the reperfusion period, re-occlude the LAD and infuse a dye (e.g., Evans blue) intravenously to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and slice the ventricles. Stain the slices with TTC to differentiate the infarcted tissue from the viable AAR. The infarct size is expressed as a percentage of the AAR. This compound is expected to reduce the infarct size in this model.[2]

-

Cardiac Function Assessment: In some protocols, cardiac function can be monitored throughout the experiment using methods such as echocardiography or by placing a pressure-volume catheter in the left ventricle.

-

Biomarker Analysis: Collect blood samples to measure cardiac injury biomarkers such as troponin I and creatine kinase.

Signaling Pathways and Visualizations

Mechanism of Action: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs). When a DNA SSB occurs, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.

This compound acts as a competitive inhibitor of PARP-1, mimicking the enzyme's natural substrate, NAD+.[1] By binding to the catalytic domain of PARP-1, this compound prevents the synthesis of PAR chains. This inhibition has two major consequences:

-

Inhibition of DNA Repair: The recruitment of the DNA repair machinery to the site of SSBs is blocked. If these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) when the cell undergoes replication.

-

PARP Trapping: Some PARP inhibitors, including potentially this compound, not only block the catalytic activity of PARP-1 but also "trap" the enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, leading to cell death.

In the context of cancer therapy, PARP inhibitors are particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality. In the context of ischemia-reperfusion injury, overactivation of PARP-1 can deplete cellular energy stores (NAD+ and ATP) and induce a form of programmed cell death. By inhibiting PARP-1, this compound can preserve cellular energy and prevent this cell death cascade, thus reducing tissue damage.

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Experimental Workflow: In Vivo tMCAO Model

The following diagram illustrates the typical workflow for evaluating a neuroprotective agent like this compound using the rat transient middle cerebral artery occlusion model.

References

EB-47 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the compound EB-47 in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and development. Understanding these parameters is critical for accurate experimental design, data interpretation, and the overall success of research endeavors involving this potent PARP1 and TNKS2 inhibitor.

Core Data Summary

The following tables summarize the key quantitative data regarding the solubility and recommended storage of this compound in DMSO.

Table 1: this compound Solubility in DMSO

| Parameter | Value | Method | Source |

| Solubility | >10 mg/mL | Not specified | Sigma-Aldrich[1] |

| Solubility | 50 mg/mL | With sonication | Cayman Chemical[2] |

Table 2: Recommended Storage and Handling of this compound in DMSO

| Condition | Recommendation | Rationale |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term storage (up to 6 months at -80°C, 1 month at -20°C). | Minimizes degradation from repeated freeze-thaw cycles and chemical instability over time.[3] |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated cycling can lead to compound degradation.[4][5] |

| Working Solution Preparation | Prepare fresh from stock solutions for immediate use. | Ensures accurate concentration and minimizes degradation. |

| DMSO Concentration in Assays | Keep the final DMSO concentration low (typically <0.5%) in cell-based assays. | High concentrations of DMSO can be toxic to cells and may interfere with biological assays.[3][6] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound in DMSO are crucial for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for specific laboratory requirements.

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the kinetic solubility of this compound in DMSO using a titration and spectrophotometric method.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader with spectrophotometer

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Add a precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Vigorously vortex and sonicate the solution until the compound is completely dissolved.

-

-

Serial Dilution:

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

In a 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

-

Add a small volume of each this compound DMSO dilution (e.g., 2 µL) to the corresponding wells containing PBS. This creates a final DMSO concentration of 1%.

-

-

Equilibration and Measurement:

-

Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours), protected from light.

-

Measure the absorbance of each well at a predetermined wavelength (determined by a prior UV-Vis scan of this compound). The appearance of turbidity or precipitation indicates that the solubility limit has been exceeded.

-

-

Data Analysis:

-

The highest concentration that does not show precipitation is considered the kinetic solubility. For a more quantitative measure, a standard curve of this compound in a suitable solvent system can be used to determine the concentration in the clear supernatants after centrifugation of the precipitated samples.

-

Protocol 2: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in DMSO over time under various storage conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Anhydrous DMSO

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

HPLC system with a UV detector and a mass spectrometer

-

C18 HPLC column

-

Autosampler vials

-

Incubators/refrigerators/freezers set to desired temperatures

Procedure:

-

Sample Preparation:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple autosampler vials.

-

-

Storage Conditions:

-

Store the vials under different conditions to be tested. Examples include:

-

-80°C (long-term storage control)

-

-20°C

-

4°C

-

Room temperature (e.g., 25°C)

-

Elevated temperature (e.g., 40°C) for accelerated stability testing.[4]

-

Exposure to light vs. protected from light.

-

Multiple freeze-thaw cycles (e.g., samples are frozen at -20°C and thawed at room temperature for a set number of cycles).[4][5]

-

-

-

Time Points:

-

Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, etc.). The initial time point (T=0) serves as the baseline.

-

-

HPLC-MS Analysis:

-

At each time point, dilute a small aliquot of the stored this compound solution in the initial mobile phase.

-

Inject the diluted sample into the HPLC-MS system.

-

The HPLC method should be capable of separating this compound from potential degradation products.

-

Monitor the peak area of the parent this compound compound and look for the appearance of new peaks, which may indicate degradation products. The mass spectrometer can be used to identify these potential degradants.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

-

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of this compound's mechanism of action and the experimental logic, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

Caption: PARP1 Signaling in DNA Single-Strand Break Repair and Inhibition by this compound.

Caption: Role of TNKS2 in the Wnt/β-catenin Signaling Pathway and its Inhibition by this compound.

Caption: General Experimental Workflow for Handling this compound in DMSO.

References

- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

EB-47: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-47 is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. It also exhibits inhibitory activity against tankyrase 1 and 2. This document provides a comprehensive technical overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. While detailed pharmacokinetic parameters in vivo are not extensively published, this guide synthesizes the existing data on its mechanism of action, in vitro potency, and efficacy in preclinical models of disease. Methodologies for key experiments are detailed to support further research and development.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, recruiting DNA repair machinery. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

This compound has been identified as a potent inhibitor of PARP-1. This technical guide aims to consolidate the current knowledge on the pharmacokinetics and pharmacodynamics of this compound to aid researchers and drug development professionals in evaluating its therapeutic potential.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent inhibition of PARP-1 and its functional consequences in cellular and animal models.

Mechanism of Action

This compound acts as a competitive inhibitor of PARP-1, mimicking the substrate NAD+. By binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of DNA repair proteins to sites of DNA damage. This leads to an accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.

In Vitro Activity

This compound has demonstrated potent inhibition of PARP-1 in enzymatic assays. It also shows activity against other members of the PARP family, namely tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), as well as PARP10. The inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| PARP-1 | 45 |

| Tankyrase 1 (TNKS1) | 410 |

| Tankyrase 2 (TNKS2) | 45 |

| PARP10 | 1179 |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of ischemia-reperfusion injury. In a rat model of transient middle cerebral arterial occlusion (tMCAO), administration of this compound at a dose of 10 mg/kg per hour was shown to reduce infarct volume.[1] Similar protective effects were observed in a cardiac reperfusion model.[1]

Another study in mice indicated that this compound, administered at 2 μM for 5 days, decreases the number of embryo implantation sites and blastocysts, suggesting a role for PARP-1 in embryo implantation.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. The primary focus of the existing publications has been on the synthesis, in vitro characterization, and proof-of-concept in vivo efficacy of the compound. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Solubility

The solubility of this compound has been reported as follows:

-

Soluble to 5 mM in water with gentle warming.

-

Soluble to 50 mM in DMSO.

Experimental Protocols

PARP-1 Inhibition Assay

A typical biochemical assay to determine the IC50 of this compound against PARP-1 involves the following steps:

-

Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody).

-

Procedure: a. The reaction is performed in a 96-well plate. b. A reaction mixture containing PARP-1 enzyme and activated DNA in a reaction buffer is prepared. c. This compound is serially diluted to various concentrations and added to the wells. d. The reaction is initiated by adding biotinylated NAD+. e. The plate is incubated to allow for the PARylation reaction to occur. f. The reaction is stopped, and the contents of the wells are transferred to a streptavidin-coated plate to capture the biotinylated PAR chains. g. The plate is washed to remove unbound reagents. h. A detection antibody (e.g., anti-PAR) is added, followed by a secondary HRP-conjugated antibody. i. A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Transient Middle Cerebral Arterial Occlusion (tMCAO) Model in Rats

This model is used to evaluate the neuroprotective effects of this compound in the context of ischemic stroke.

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: a. Animals are anesthetized. b. A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. c. The ECA is ligated and transected. d. A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA). e. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

-

Drug Administration: this compound (10 mg/kg per hour) is administered, often as a continuous intravenous infusion starting at the onset of reperfusion.

-

Outcome Assessment: a. Neurological deficit scoring is performed at various time points after reperfusion. b. After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. c. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. d. The infarct volume is quantified using image analysis software.

Visualizations

PARP-1 Signaling Pathway and Inhibition by this compound

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Experimental Workflow for tMCAO Model

Caption: Workflow of the in vivo tMCAO model for evaluating this compound.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and tankyrases with demonstrated efficacy in preclinical models of ischemia-reperfusion injury. Its mechanism of action, centered on the inhibition of DNA single-strand break repair, positions it as a compound of interest for further investigation, potentially in oncology and other indications where PARP inhibition is a validated therapeutic strategy. However, a significant gap exists in the public domain regarding its pharmacokinetic properties. A thorough characterization of the ADME profile of this compound is a critical next step to fully assess its drug-like properties and potential for clinical translation. The experimental protocols and pharmacodynamic data presented in this guide provide a foundation for these future studies.

References

EB-47: A Technical Guide for Researchers

This guide provides an in-depth overview of EB-47, a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and insights into its mechanism of action.

Chemical and Physical Properties

This compound is available in different forms, primarily as a free base and as a dihydrochloride salt. These forms have distinct CAS numbers and molecular weights, which are crucial for accurate experimental design and data interpretation. The properties of each form are summarized below.

| Property | This compound (Free Base) | This compound (Dihydrochloride) | This compound (Dihydrochloride Dihydrate) |

| CAS Number | 366454-36-6[1][2][3][4] | 1190332-25-2[5][6][7][8] | 1190332-25-2 (as dihydrate)[5][9] |

| Molecular Formula | C₂₄H₂₇N₉O₆[1][2] | C₂₄H₂₇N₉O₆·2HCl[5][6] | C₂₄H₂₇N₉O₆·2HCl·2H₂O[9] |

| Molecular Weight | 537.53 g/mol [2] | 610.45 g/mol [5][7] | 646.5 g/mol [9] |

| Purity | >98%[2] | ≥95%[5] | ≥95%[9] |

| Solubility | Soluble in DMSO[2] | Soluble to 50 mg/ml in DMSO[6][8] | Not specified |

| Storage | Store at -20°C for long term[2] | Store at -20°C[8] | Not specified |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, with an IC₅₀ of 45 nM.[6] PARP-1 is activated by single-strand DNA breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[10][11]

By inhibiting PARP-1, this compound prevents the repair of single-strand breaks. During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks. In normal cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these double-strand breaks cannot be repaired, leading to genomic instability and apoptotic cell death.[10][11][12] This mechanism is known as synthetic lethality.

Besides PARP-1, this compound also shows inhibitory activity against other enzymes, including Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2), and PARP10, at higher concentrations.[6]

Signaling Pathway of PARP-1 Inhibition by this compound

The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition by this compound leads to cancer cell death, particularly in homologous recombination deficient cells.

Caption: PARP-1 inhibition by this compound blocks single-strand break repair, leading to apoptosis in HR-deficient cells.

Experimental Protocols

The following are generalized protocols for key experiments involving PARP inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD⁺ (substrate)

-

Biotinylated NAD⁺ (for detection)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

This compound stock solution (in DMSO)

-

Stop buffer (e.g., 30% acetic acid)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for reporter enzyme (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Coat a streptavidin plate with biotinylated NAD⁺ and incubate overnight at 4°C.

-

Wash the plate with wash buffer.

-

Prepare a reaction mixture containing assay buffer, activated DNA, and PARP-1 enzyme.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding NAD⁺.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding stop buffer.

-

Wash the plate and add the anti-PAR antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add the reporter enzyme substrate.

-

Measure the signal using a plate reader.

-

Calculate the IC₅₀ value of this compound from the dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., a BRCA-mutant line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 48-72 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on a cancer cell line.

References

- 1. EB 47, CasNo.366454-36-6 BOC Sciences United States [bocscichem.lookchem.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. 366454-36-6 this compound AKSci 2588EQ [aksci.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. EB 47 CAS#: 1190332-25-2 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Review of PARP Inhibitors, Including the Preclinical Candidate EB-47

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a transformative class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. This technical guide provides a comprehensive review of the core principles of PARP inhibition, with a special focus on the preclinical candidate EB-47. We delve into the mechanism of action, detailing the concept of synthetic lethality, and present a comparative analysis of the biochemical and cellular potencies of prominent PARP inhibitors. Furthermore, this document outlines the methodologies for key experimental assays and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to PARP and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1][2][3] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1][2][3] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2]

PARP inhibitors are small molecules that competitively bind to the catalytic domain of PARP enzymes, preventing PARylation.[1] This inhibition has a dual anticancer effect. Firstly, it stalls the repair of SSBs, which can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. Secondly, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair.[4]

The Principle of Synthetic Lethality

The clinical success of PARP inhibitors is largely attributed to the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. In the context of oncology, PARP inhibitors have shown remarkable efficacy in tumors with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, most notably those with mutations in the BRCA1 or BRCA2 genes.[1]

Normal cells can repair DSBs through the high-fidelity HR pathway. However, in cancer cells with mutated BRCA1/2, this pathway is compromised. When these cells are treated with a PARP inhibitor, the resulting DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[5]

Figure 1: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Comparative Analysis of PARP Inhibitors

Several PARP inhibitors have received regulatory approval, while many others are in various stages of clinical and preclinical development. These inhibitors exhibit differences in their potency against PARP1 and PARP2, as well as their ability to trap PARP-DNA complexes. The preclinical candidate this compound is a potent inhibitor of PARP-1.[6]

Biochemical Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of selected PARP inhibitors against PARP1 and PARP2 in cell-free assays.

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) |

| Olaparib | ~1-5 | ~1-2 | 5 | 1 |

| Rucaparib | 1.4 | - | 1.4 | - |

| Niraparib | 3.8 | 2.1 | - | - |

| Talazoparib | 0.57 | - | - | - |

| Veliparib | 5.2 (Ki) | 2.9 (Ki) | 5.2 | 2.9 |

| This compound | 45 | - | - | - |

Data compiled from multiple sources.[7][8][9][10] Note that assay conditions can vary, leading to differences in reported values.

Cellular Potency

The cytotoxic effects of PARP inhibitors are often evaluated in cancer cell lines with and without BRCA mutations. The following table presents the half-maximal cytotoxic concentrations (CC50 or IC50) in selected cell lines.

| Inhibitor | Cell Line (BRCA status) | Cellular IC50/CC50 (nM) |

| Talazoparib | MX-1 (BRCA1 mutant) | 0.3 |

| Capan-1 (BRCA2 mutant) | 5 | |

| Niraparib | A549 (BRCA2 silenced) | 11 |

| SUM149PT (BRCA1 mutant) | ~20 | |

| Olaparib | MDA-MB-436 (BRCA1 mutant) | 4700 |

| Rucaparib | MDA-MB-436 (BRCA1 mutant) | 2300 |

Data compiled from multiple sources.[9][11][12] Note that assay conditions and cell line sensitivities can vary.

Preclinical Profile of this compound

This compound is a cell-permeable, adenosine-substituted isoindolinone compound that acts as a potent inhibitor of PARP-1 with an IC50 of 45 nM.[6][13] It is described as a NAD+ mimetic.[8] Preclinical studies have reported that this compound offers cytoprotective effects against oxidative damage in cellular and in vivo models of reperfusion injury and inflammation.[6][13][14]

Experimental Protocols

In Vitro PARP Activity Assay (ELISA-based)

This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated NAD+ onto histone proteins.

-

Coating: A 96-well plate is coated with histone proteins.

-

Reaction: Purified PARP enzyme, the test inhibitor (e.g., this compound), and a mixture of NAD+ and biotinylated NAD+ are added to the wells.

-

Incubation: The plate is incubated to allow the PARP-catalyzed PARylation of histones.

-

Detection: The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.

-

Signal Generation: A colorimetric or chemiluminescent HRP substrate is added, and the signal, which is proportional to PARP activity, is measured using a plate reader.[15][16]

Figure 2: Workflow for an ELISA-based in vitro PARP activity assay.

Cell Viability Assay

This assay determines the effect of PARP inhibitors on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., with and without BRCA mutations) are seeded into 96-well plates.[14]

-

Treatment: The cells are treated with a range of concentrations of the PARP inhibitor.

-

Incubation: The plates are incubated for a specified period (e.g., 5 days) to allow the inhibitor to exert its effect.[14]

-

Viability Assessment: A reagent such as CellTiter 96® AQueous One Solution is added to the wells. This reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.[14]

-

Measurement: The absorbance of the formazan product is measured at 490 nm, which is proportional to the number of viable cells. The LC50 or IC50 is then calculated.[14]

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto DNA.

-

Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to this DNA, the fluorescence polarization (FP) is high. Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, resulting in low FP. A PARP inhibitor that traps PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.[15][17]

-

Procedure:

-

A reaction mixture containing the fluorescent DNA probe and PARP enzyme is prepared.

-

The test inhibitor is added.

-

NAD+ is added to initiate the PARylation reaction.

-

The FP signal is measured over time using a fluorescence plate reader. The difference in FP between the inhibited and uninhibited reactions indicates the degree of PARP trapping.[15]

-

Signaling Pathway of PARP in DNA Repair

PARP1 plays a central role in the base excision repair (BER) pathway for single-strand DNA breaks.

Figure 3: Simplified signaling pathway of PARP1 in base excision repair.

Conclusion

PARP inhibitors represent a significant advancement in targeted cancer therapy, with a well-defined mechanism of action rooted in the principle of synthetic lethality. The approved agents—olaparib, rucaparib, niraparib, and talazoparib—have demonstrated substantial clinical benefit in patients with BRCA-mutated and other HR-deficient tumors. Preclinical candidates like this compound, with its potent PARP-1 inhibition, continue to be explored for their therapeutic potential. A thorough understanding of the comparative potencies, experimental methodologies, and underlying biological pathways, as outlined in this guide, is essential for the continued research and development of this important class of drugs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. youtube.com [youtube.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]

- 15. youtube.com [youtube.com]

- 16. signosisinc.com [signosisinc.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for EB-47 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and also demonstrates inhibitory activity against tankyrase 2 (TNKS2), tankyrase 1 (TNKS1), and PARP10.[1] As a research chemical, this compound serves as a valuable tool for investigating the roles of these enzymes in various cellular processes, including DNA repair, cell death, and signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various target enzymes. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

| Target Enzyme | IC50 Value |

| PARP1 | 45 nM |

| TNKS2 | 45 nM |

| ARTD5 | 410 nM |

| TNKS1 | 410 nM |

| PARP10 | 1179 nM |

| CdPARP | 0.86 µM |

| HsPARP | 1.0 µM |

Data sourced from MedChemExpress and Labscoop.[1][2]

Signaling Pathway of PARP Inhibition

The primary mechanism of action for this compound is the inhibition of PARP enzymes. PARP1, in particular, plays a critical role in DNA single-strand break repair. Inhibition of PARP1 by compounds like this compound can lead to the accumulation of DNA damage, ultimately resulting in apoptosis, especially in cancer cells with existing DNA repair defects.

Caption: Signaling pathway of PARP1 inhibition by this compound leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

-

Measurement: Read the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for assessing cell viability after this compound treatment.

Apoptosis Induction and Detection

This protocol describes how to induce and detect apoptosis in cells treated with this compound, for example, using Annexin V staining and flow cytometry.

Materials:

-

This compound stock solution

-

6-well plates

-

Cell line of interest (e.g., Jurkat cells are commonly used for apoptosis studies)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Treat the cells with the desired concentration of this compound (determined from viability assays) for a specified time (e.g., 24 hours). Include positive and negative controls.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with 1X PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis for PARP1 Cleavage

This protocol is used to detect the cleavage of PARP1, a hallmark of apoptosis, in response to this compound treatment.

Materials:

-

This compound stock solution

-

Cell culture dishes

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP1 (and cleaved PARP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells using ice-cold RIPA buffer.[4]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Caption: Workflow for Western blot analysis of PARP1 cleavage.

Concluding Remarks

The protocols outlined above provide a framework for investigating the cellular effects of the PARP inhibitor this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of the quantitative data, such as IC50 values, will be essential for designing effective experiments. The provided diagrams of the signaling pathway and experimental workflows offer a visual guide to the underlying principles and procedures.

References

Application Notes and Protocols for EB-47 in a Mouse Model of Ischemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of cellular and molecular events leading to neuronal death and neurological deficits. A key player in this pathological process is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. Excessive PARP-1 activation depletes cellular energy stores (NAD+ and ATP) and initiates a programmed cell death pathway known as parthanatos, contributing significantly to ischemic brain injury.

EB-47 is a potent inhibitor of PARP-1 (IC50 = 45 nM) and also exhibits inhibitory activity against tankyrase 2 (TNKS2).[1][2] Preclinical studies have demonstrated the neuroprotective potential of PARP inhibitors in rodent models of stroke. Specifically, this compound has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury, highlighting its promise as a therapeutic agent for ischemic stroke.[1] These application notes provide detailed protocols for the use of this compound in a mouse model of focal cerebral ischemia, drawing upon existing data for this compound in rats and other PARP inhibitors in mice.

Data Presentation

The following table summarizes the neuroprotective effects of PARP inhibitors in rodent models of middle cerebral artery occlusion (MCAO), providing a comparative context for the expected efficacy of this compound.

| Compound | Animal Model | Dosing Regimen | Primary Outcome | Reference |

| This compound | Rat (MCAO) | 10 mg/kg/hour (i.v.) | Reduced infarct volume | [1] |

| Olaparib | Mouse (MCAO) | 3 and 5 mg/kg (i.p.) at reperfusion | 52% reduction in infarct volume, improved neurological function | [3] |

| Veliparib | Mouse (MCAO) | Proposed for study in aged mice | To be determined | [4] |

| NU1025 | Rat (MCAO) | 1 and 3 mg/kg (i.p.) 1h before reperfusion | 25% and 45% reduction in total infarct volume, respectively; improved neurological deficits | [5] |

| INO-1001 | Rat (MCAO) | Delayed administration up to 2h post-MCAO | 59% reduction in infarct volume | [3] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol describes the induction of transient focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.

Materials:

-

Male C57BL/6 mice (8-12 weeks old, 22-28 g)

-

Isoflurane anesthesia system

-

Heating pad with rectal probe for temperature monitoring

-

Operating microscope or surgical loupes

-

Micro-surgical instruments

-

6-0 silicon-coated nylon monofilament suture

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with 2-3% isoflurane in a mixture of 70% N2O and 30% O2. Maintain anesthesia with 1-1.5% isoflurane. Place the mouse in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.

-

Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.

-

Arteriotomy and Filament Insertion: Make a small incision in the ECA proximal to the ligature. Insert the 6-0 silicon-coated monofilament suture through the ECA into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 9-11 mm from the carotid bifurcation.

-

Occlusion and Confirmation: Secure the filament in place. A significant drop in cerebral blood flow (CBF) in the MCA territory (typically >70% reduction) can be confirmed using Laser Doppler flowmetry.

-

Reperfusion: After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.

-

Wound Closure: Remove the temporary ligature from the ECA and permanently ligate the ECA stump. Close the cervical incision with sutures.

-

Post-operative Care: Administer subcutaneous saline for hydration and place the mouse in a heated cage for recovery. Monitor the animal closely for any signs of distress.

Administration of this compound

Note: The following protocol is adapted from rat studies with this compound and mouse studies with other PARP inhibitors. The optimal dose and administration route for this compound in mice should be empirically determined.

Materials:

-

This compound hydrochloride

-

Sterile saline or other appropriate vehicle (e.g., DMSO, then diluted in saline)

-

Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Protocol:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent. For administration, dilute the stock solution to the desired final concentration in sterile saline. Ensure the final concentration of any organic solvent (like DMSO) is minimal and non-toxic.

-

Dosing and Administration:

-

Intravenous (i.v.) Infusion (based on rat data): A continuous i.v. infusion of 10 mg/kg/hour, starting at the time of reperfusion, has been shown to be effective in rats.[1] This can be used as a starting point for dose-finding studies in mice.

-

Intraperitoneal (i.p.) Injection (based on other PARP inhibitors in mice): Single i.p. injections of other PARP inhibitors, such as olaparib at 3-5 mg/kg, at the time of reperfusion have demonstrated neuroprotection in mice.[3] A similar single-dose i.p. administration of this compound could be investigated.

-

-

Control Group: Administer the vehicle solution to the control group of mice using the same volume and administration route.

Assessment of Ischemic Injury

a) Neurological Deficit Scoring:

Perform neurological scoring at 24 and 48 hours post-MCAO to assess functional outcome. A commonly used scoring system is a five-point scale:

-

0: No observable deficit

-

1: Forelimb flexion

-

2: Circling towards the contralateral side

-

3: Leaning towards the contralateral side

-

4: No spontaneous motor activity

b) Infarct Volume Measurement:

-

At a predetermined time point (e.g., 48 hours post-MCAO), euthanize the mice and carefully remove the brains.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes in the dark.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

-

Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral hemisphere.

Visualizations

Signaling Pathway of PARP-1 Mediated Cell Death (Parthanatos) in Ischemia

Caption: PARP-1 signaling cascade in ischemic cell death.

Experimental Workflow for this compound in a Mouse MCAO Model

Caption: Workflow for evaluating this compound in mouse MCAO.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. Neuroprotective effects of NU1025, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EB-47, a Potent PARP-1 Inhibitor

For Research Use Only.

Introduction

EB-47 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] With an IC50 value of 45 nM, this compound serves as a valuable tool for in vitro studies investigating the role of PARP-1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays to assess its biological activity and elucidate its mechanism of action.

Mechanism of Action

This compound functions as a competitive inhibitor of PARP-1 by mimicking its natural substrate, nicotinamide adenine dinucleotide (NAD+). PARP-1 is activated by DNA single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By blocking the catalytic activity of PARP-1, this compound prevents the formation of PAR chains, thereby impairing the repair of SSBs. Unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to synthetic lethality and cell death.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Notes |

| PARP-1 (Human) | 45 nM | Biochemical | Potent and selective inhibition. |

| ARTD5 (Human) | 410 nM | Biochemical | Modest potency. |

| CdPARP (Bacterial) | 0.86 µM | Biochemical | Inhibition of bacterial PARP. |

| HsPARP (Bacterial) | 1.0 µM | Biochemical | Inhibition of bacterial PARP. |

Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |

| PARP Activity Assay (Cell-based) | Various Cancer Cell Lines | 10 nM - 10 µM | 1 - 24 hours |

| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | BRCA-deficient (e.g., MDA-MB-436, CAPAN-1) | 100 nM - 50 µM | 72 - 96 hours |

| BRCA-proficient (e.g., MCF-7, HeLa) | 1 µM - 100 µM | 72 - 96 hours | |

| DNA Damage Assay (Comet Assay) | Any proliferating cell line | 100 nM - 10 µM | 24 - 48 hours |

| γH2AX Staining (Immunofluorescence) | Any proliferating cell line | 100 nM - 10 µM | 24 - 48 hours |

| Cell Cycle Analysis (Flow Cytometry) | Any proliferating cell line | 1 µM - 20 µM | 24 - 72 hours |

| Apoptosis Assay (e.g., Annexin V/PI) | Various Cancer Cell Lines | 1 µM - 20 µM | 48 - 72 hours |

Note: The optimal concentration of this compound will vary depending on the cell line, assay duration, and specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Experimental Protocols

Cell-Based PARP Activity Assay (Immunofluorescence)

This protocol describes the detection of PARP-1 activity in cells by measuring the levels of poly(ADP-ribose) (PAR) using immunofluorescence.

Materials:

-

This compound

-

Cell line of interest

-

Cell culture medium and supplements

-

Coverslips

-

DNA damaging agent (e.g., H₂O₂ or MMS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-4 hours.

-

Induce DNA damage by treating cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes). Include a no-damage control.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify the fluorescence intensity using a fluorescence microscope and appropriate software. A decrease in PAR signal in this compound treated cells indicates inhibition of PARP activity.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Cell lines of interest (e.g., BRCA-deficient and BRCA-proficient cancer cell lines)

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 100 nM to 100 µM) or vehicle control.

-

Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

-